Okadaic acid sodium salt is a potent inhibitor of protein phosphatases 1 and 2A, which are critical enzymes involved in cellular regulation through the dephosphorylation of serine and threonine residues on proteins. This compound is a water-soluble analog of okadaic acid, which is derived from marine organisms, particularly the black sponge Halichondria okadai and dinoflagellates such as Prorocentrum concavum . Okadaic acid sodium salt is recognized for its significant biological activity, including its role as a tumor promoter and neurotoxin .
Okadaic acid sodium salt is primarily isolated from marine sources, notably from the black sponge Halichondria okadai and certain species of dinoflagellates. The extraction process typically involves chromatographic techniques such as high-performance liquid chromatography . The compound is produced in a laboratory setting by neutralizing okadaic acid with sodium hydroxide in an aqueous solution .
Okadaic acid sodium salt can be synthesized through several methods:
The synthesis process typically requires careful control of pH and temperature to ensure stability and purity. The resulting product generally has a high purity level (>98%) as determined by high-performance liquid chromatography .
The molecular formula for okadaic acid sodium salt is , with a molecular weight of 827 g/mol. Its structure features multiple hydroxyl groups, a complex hydrocarbon backbone, and a carboxylate group that interacts with sodium ions.
This notation describes the detailed connectivity and stereochemistry of the molecule .
Okadaic acid sodium salt primarily acts as an inhibitor for protein phosphatases 1 and 2A. It does not inhibit tyrosine or alkaline phosphatases, making it specific for serine/threonine phosphatases .
The inhibition mechanism involves binding to the active site of these phosphatases, preventing substrate access and thereby blocking dephosphorylation processes critical for various cellular functions . Research indicates that the compound can increase phosphorylation levels of key proteins involved in cell signaling pathways.
Okadaic acid sodium salt functions by selectively inhibiting protein phosphatases, which are enzymes that remove phosphate groups from proteins. This inhibition leads to an accumulation of phosphorylated proteins within cells, affecting numerous signaling pathways.
The inhibitory concentration (IC50) values for okadaic acid sodium salt are approximately:
These values indicate its potency as an inhibitor, with significant implications in research on cell signaling and cancer biology.
These properties make it suitable for laboratory use in biochemical assays and research.
Okadaic acid sodium salt has several applications in scientific research:
Okadaic acid sodium salt (C44H67NaO13, MW 826.98) is a marine-derived polyether toxin that potently inhibits serine/threonine protein phosphatases. It exhibits nanomolar affinity for protein phosphatase 2A (PP2A), with an IC50 of 0.1–0.3 nM, making it the most sensitive target [2] [4]. The compound shows progressively weaker inhibition against related phosphatases: PP4 (IC50 ≈ 0.1 nM), PP5 (IC50 = 3.5 nM), PP3 (IC50 = 3.7–4 nM), and PP1 (IC50 = 15–50 nM) [1] [8]. Notably, it does not inhibit PP2C or PP7 even at concentrations >1,000 nM [4]. This selectivity profile enables researchers to distinguish PP2A-mediated processes from other phosphatase activities in cellular signaling pathways.
The inhibition occurs through direct binding to the catalytic subunit of phosphatases, effectively blocking dephosphorylation of phosphoserine and phosphothreonine residues [3] [6]. This leads to hyperphosphorylation of downstream proteins, including tau, which forms neurofibrillary tangles in Alzheimer's disease models [3] [8]. The sodium salt formulation enhances water solubility (1 mg/mL) compared to the free acid form, facilitating its use in aqueous biological systems [5] [7].
Table 1: Inhibition Profile of Okadaic Acid Sodium Salt
Phosphatase | IC50 (nM) | Relative Sensitivity |
---|---|---|
PP2A | 0.1–0.3 | Highest |
PP4 | ~0.1 | Very high |
PP5 | 3.5 | Moderate |
PP3 | 3.7–4.0 | Moderate |
PP1 | 15–50 | Low |
PP2B | ~4,000 | Insensitive |
PP7 | >1,000 | Insensitive |
The cellular response to okadaic acid sodium salt is critically dependent on concentration. At low concentrations (1–10 nM), it promotes cell proliferation and acts as a tumor promoter by disrupting normal phosphorylation dynamics [2] [8]. Conversely, exposure to higher concentrations (>50 nM) induces mitochondrial-mediated apoptosis through sustained hyperphosphorylation of critical regulatory proteins [4] [8].
In gastric cancer cells (AGS, MNK-45) and colon adenocarcinoma cells (Caco-2), 100 nM okadaic acid sodium salt significantly inhibits proliferation within 24–48 hours [4]. At 10 nM, it triggers rapid mitochondrial fission in rat cortical neurons within 8 hours by increasing Drp1 phosphorylation, a key step in apoptotic signaling [2] [4]. This biphasic effect—tumor promotion at low concentrations and cytotoxicity at high concentrations—underscores its role in studying cell survival/death decision mechanisms [3] [8].
Table 2: Concentration-Dependent Cellular Effects
Concentration | Exposure Time | Cell Type | Primary Effect |
---|---|---|---|
1–10 nM | Chronic | Various | Tumor promotion, proliferation |
10 nM | 8 hours | Rat cortical neurons | Drp1 phosphorylation, mitochondrial fission |
100 nM | 24–48 hours | AGS, MNK-45, Caco-2 | Proliferation inhibition |
100 μM | 24 hours | Amygdalar neurons | Tau hyperphosphorylation, aggregation |
The molecular structure of okadaic acid sodium salt enables its high-affinity interaction with PP2A. It features a polycyclic ether backbone derived from a C38 fatty acid chain, with multiple oxygen atoms facilitating hydrogen bonding [3] [6]. The sodium carboxylate group enhances solubility and mimics phosphate groups, allowing competitive occupation of PP2A’s catalytic pocket [5] [7].
Crystallographic studies reveal that okadaic acid binds at the catalytic groove of PP2A, where its carboxyl group interacts with conserved residues Arg89 and Tyr127 [3] [6]. This binding sterically blocks substrate access while inducing conformational changes that disrupt the catalytic metal ion (Mn2+/Zn2+) coordination essential for phosphatase activity [3]. The toxin’s methyl groups and hydrophobic side chains further stabilize the complex via van der Waals interactions with Leu295 and Phe276 [6]. This multi-point anchoring explains why PP2A inhibition is >100-fold more potent than PP1 inhibition, as PP1 lacks key complementary residues [3].
Figure 1: Key Structural Features Enabling Inhibition
1. Polyether backbone → Hydrogen bonding with catalytic site 2. Carboxylate group → Mimics phosphate; binds Arg⁸⁹/Tyr¹²⁷ 3. Hydrophobic side chains → Van der Waals interactions with Leu²⁹⁵/Phe²⁷⁶
The sodium salt’s enhanced solubility preserves this binding geometry in physiological conditions, making it indispensable for studying phosphatase-dependent signaling [5] [7].
Table 3: Compound Summary: Okadaic Acid Sodium Salt
Property | Value |
---|---|
CAS Number | 209266-80-8 |
Molecular Formula | C44H67NaO13 |
Molecular Weight | 826.98 g/mol |
Synonyms | Halochondrine A sodium salt; 9,10-Deepithio-9,10-didehydroacanthiofollicin; Okadaic acid sodium |
Solubility | Water (1 mg/mL), DMSO/ethanol (20 mg/mL) |
Biological Source | Prorocentrum concavum (dinoflagellate) |
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